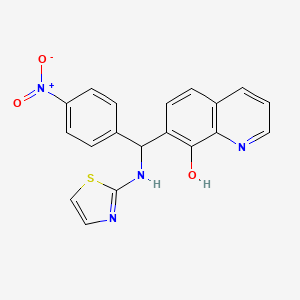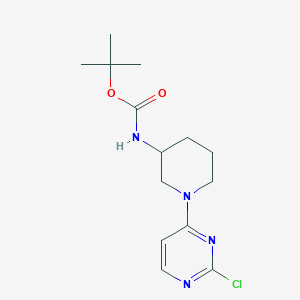![molecular formula C11H10N2 B2930243 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2306270-31-3](/img/structure/B2930243.png)
1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a nitrile group attached to the indole ring. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.
準備方法
The synthesis of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclopropanation: The indole derivative undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a Simmons-Smith reagent.
Spirocyclization: The cyclopropane-indole intermediate is then subjected to spirocyclization conditions, often involving a base or a Lewis acid, to form the spirocyclic structure.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, using a suitable nitrile source like cyanogen bromide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of complex polycyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized spirocyclic derivatives.
科学的研究の応用
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.
Biology: Its unique structure allows for the study of spirocyclic compounds’ interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its rigid and stable spirocyclic structure.
作用機序
The mechanism of action of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
類似化合物との比較
1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds feature a spirocyclic structure with an oxindole moiety and are known for their biological activities.
Spirocyclic Lactams: These compounds contain a spirocyclic lactam ring and are used in medicinal chemistry for drug development.
Spirocyclic Amines: These compounds have a spirocyclic amine structure and are studied for their potential therapeutic properties.
The uniqueness of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile lies in its specific combination of a cyclopropane ring, an indole moiety, and a nitrile group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-6-8-1-2-10-9(5-8)11(3-4-11)7-13-10/h1-2,5,13H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBUZTNCSRRRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2930163.png)

![5-methyl-3-(3-methylbutyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2930165.png)
![4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)




![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)
![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
